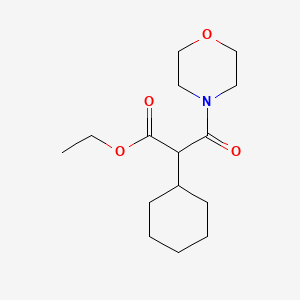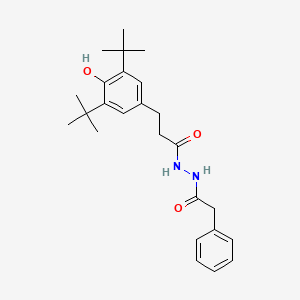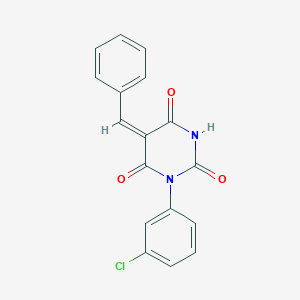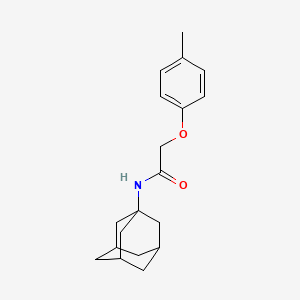
ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ECO, and it is a white crystalline powder with a molecular weight of 315.4 g/mol. ECO has a cyclohexyl group, a morpholinyl group, and an ethyl ester group, which makes it a versatile compound for various applications.
作用机制
ECO is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. ECO also has an anticonvulsant effect, which makes it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
Studies have shown that ECO has a low toxicity profile and does not cause adverse effects on the liver and kidney. ECO has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ECO has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
ECO has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity level. ECO is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, ECO has some limitations in laboratory experiments. It is not soluble in water, which makes it challenging to use in aqueous solutions. ECO is also sensitive to light and heat, which can lead to degradation.
未来方向
ECO has several potential future directions for research. One of the significant areas of research is in the development of new drugs for the treatment of various diseases. ECO can be used as an intermediate in the synthesis of new drugs with improved efficacy and fewer side effects. Another potential area of research is in the development of new insecticides, herbicides, and fungicides. ECO can be used as a starting material in the synthesis of new compounds with improved activity and specificity.
Conclusion
In conclusion, ECO is a versatile compound with significant potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the product. ECO has a low toxicity profile and has been shown to have several biochemical and physiological effects. ECO has several advantages for laboratory experiments, but it also has some limitations. ECO has several potential future directions for research, and it is an exciting compound to study.
合成方法
The synthesis of ECO involves the reaction of cyclohexanone, morpholine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization. This synthesis method has been optimized to ensure high yield and purity of the product.
科学研究应用
ECO has been extensively studied for its potential applications in various fields. One of the significant areas of application is in the synthesis of pharmaceuticals. ECO is used as an intermediate in the synthesis of various drugs, such as antipsychotics and antihypertensives. ECO is also used in the synthesis of insecticides, herbicides, and fungicides.
属性
IUPAC Name |
ethyl 2-cyclohexyl-3-morpholin-4-yl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-20-15(18)13(12-6-4-3-5-7-12)14(17)16-8-10-19-11-9-16/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRSJWEOOFMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)


![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)

![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)

![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)

